2,5-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide
CAS No.: 946290-82-0
Cat. No.: VC6346248
Molecular Formula: C20H16F2N4O3S
Molecular Weight: 430.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946290-82-0 |
|---|---|
| Molecular Formula | C20H16F2N4O3S |
| Molecular Weight | 430.43 |
| IUPAC Name | 2,5-difluoro-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C20H16F2N4O3S/c1-12-3-4-13(17-11-26-19(23-17)7-8-20(24-26)29-2)9-16(12)25-30(27,28)18-10-14(21)5-6-15(18)22/h3-11,25H,1-2H3 |
| Standard InChI Key | YYZTWZPHPIKKMW-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NS(=O)(=O)C4=C(C=CC(=C4)F)F |
Introduction
2,5-Difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including difluoro substituents, a methoxy group, an imidazo[1,2-b]pyridazine moiety, and a sulfonamide linkage. This compound has a molecular formula of C20H16F2N4O3S and a molecular weight of approximately 430.43 g/mol .
Synthesis and Preparation
The synthesis of this compound likely involves multi-step organic reactions. A proposed pathway might include the formation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the sulfonamide group and the difluoro substituents. Each step requires careful optimization to achieve high yields and purity of the final product.
Biological Activity and Potential Applications
Compounds featuring the imidazo[1,2-b]pyridazine structure are known for their diverse biological activities, including antimicrobial and anticancer properties. Preliminary studies suggest that 2,5-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide may exhibit similar activities due to its structural similarities. Further research is needed to fully explore its therapeutic potential.
Comparison with Similar Compounds
Several compounds share structural similarities with 2,5-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide. A comparison of these compounds highlights their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,5-Difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide | Contains a methoxy group instead of a methyl group | Different steric effects and potential for altered biological activity |
| N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,6-dimethoxybenzamide | Features a benzamide structure instead of sulfonamide | Different binding properties due to the amide linkage |
| GSK2636771 | Incorporates a benzimidazole moiety | Functions as a GPR39 agonist; targets different biological pathways |
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